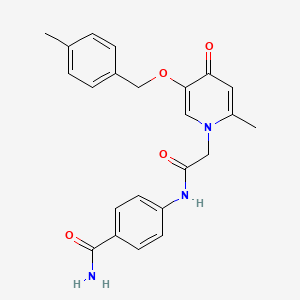
4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O3, with a molecular weight of approximately 364.44 g/mol. The structure includes a pyridinone core, an acetamido group, and a benzamide moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 946333-19-3 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the pyridinone structure suggests potential inhibition of key enzymes involved in metabolic pathways, particularly those associated with oxidative stress and inflammation.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are critical in cellular responses and disease progression.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, potentially reducing oxidative damage in cells.
Anticancer Activity
Recent studies have indicated that derivatives of pyridinone compounds exhibit significant anticancer properties. For instance, compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines, including:
- TK-10 (renal cancer)
- HT-29 (colon cancer)
The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of similar pyridinone derivatives. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
-
In Vitro Studies : A study evaluating the cytotoxic effects of related compounds showed that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity (Table 1).
Compound IC50 (μM) Cell Line Pyridinone Derivative A 1.0 TK-10 Pyridinone Derivative B 0.5 HT-29 - In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents.
Eigenschaften
IUPAC Name |
4-[[2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-3-5-17(6-4-15)14-30-21-12-26(16(2)11-20(21)27)13-22(28)25-19-9-7-18(8-10-19)23(24)29/h3-12H,13-14H2,1-2H3,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLDYZHGDOTMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













